[3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride [3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049742-40-6
VCID: VC4766972
InChI: InChI=1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H
SMILES: C1COCCN1CCCNCC2=CC=CS2.Cl
Molecular Formula: C12H21ClN2OS
Molecular Weight: 276.82

[3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride

CAS No.: 1049742-40-6

Cat. No.: VC4766972

Molecular Formula: C12H21ClN2OS

Molecular Weight: 276.82

* For research use only. Not for human or veterinary use.

[3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride - 1049742-40-6

Specification

CAS No. 1049742-40-6
Molecular Formula C12H21ClN2OS
Molecular Weight 276.82
IUPAC Name 3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H
Standard InChI Key OQLHPPLMRJZEQU-UHFFFAOYSA-N
SMILES C1COCCN1CCCNCC2=CC=CS2.Cl

Introduction

[Introduction to 3-(Morpholin-4-yl)propylamine Hydrochloride](pplx://action/followup)

3-(Morpholin-4-yl)propylamine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its unique structural features and potential biological activities. This compound combines a morpholine ring, a propyl chain, and a thiophene moiety, which contribute to its solubility, bioavailability, and interaction with biological targets.

Synthesis and Chemical Reactivity

The synthesis of 3-(Morpholin-4-yl)propylamine hydrochloride typically involves multiple steps that require careful handling of reagents and conditions. The compound's reactivity can be analyzed through various reaction mechanisms typical of amines and heterocycles, including nucleophilic substitution and addition reactions.

Key Reactions

  • Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions, enhancing its ability to form derivatives.

  • Addition Reactions: The thiophene group may undergo addition reactions, which can modify its biological activity.

Biological Activity and Potential Applications

Compounds with similar structures to 3-(Morpholin-4-yl)propylamine hydrochloride often exhibit potential pharmacological effects, including interactions with biological targets that could lead to therapeutic applications. The morpholine ring contributes to solubility and bioavailability, while the thiophene group may enhance interactions with biological targets.

Potential Applications

  • Pharmaceutical Research: Due to its unique structure, this compound is of interest in medicinal chemistry for developing new drugs.

  • Biological Targets: The compound may interact with specific biological targets, potentially leading to therapeutic effects.

Current Challenges

  • Synthesis Complexity: The synthesis process is complex and requires optimization for efficiency.

  • Biological Activity Studies: Further studies are needed to fully understand its biological activities and potential therapeutic applications.

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